molecular formula C8H9BrN2OS B13260803 2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide

2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide

Cat. No.: B13260803
M. Wt: 261.14 g/mol
InChI Key: NYHOADTYHCVFFY-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide is an organic compound with the molecular formula C8H9BrN2OS This compound is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 2-bromothiophenol with an appropriate ethanimidamide derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the imidamide group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or modified imidamide derivatives.

    Substitution: Compounds with new functional groups replacing the bromine atom.

Scientific Research Applications

2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl group may play a crucial role in binding to these targets, while the bromophenyl and imidamide moieties contribute to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
  • 2-(2-Bromophenyl)sulfanyl-N,N-dimethylpropanamide
  • 2-(2-Bromophenyl)sulfanyl-N-methylpropanamide

Uniqueness

2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 2-[(2-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9BrN2OS

Molecular Weight

261.14 g/mol

IUPAC Name

2-(2-bromophenyl)sulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9BrN2OS/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

NYHOADTYHCVFFY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)SC/C(=N/O)/N)Br

Canonical SMILES

C1=CC=C(C(=C1)SCC(=NO)N)Br

Origin of Product

United States

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